molecular formula C11H23N3O B7928148 N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide

N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928148
M. Wt: 213.32 g/mol
InChI Key: SSHZICKRURMPRL-UHFFFAOYSA-N
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Description

N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide is a tertiary amine-containing acetamide derivative characterized by a cyclohexyl backbone substituted at the 4-position with a methyl-amino-ethyl-amino group. However, detailed pharmacological or toxicological data for this compound remain unreported in the available literature .

Properties

IUPAC Name

N-[4-[2-aminoethyl(methyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(15)13-10-3-5-11(6-4-10)14(2)8-7-12/h10-11H,3-8,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHZICKRURMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the cyclohexylamine, which undergoes a series of reactions to introduce the acetamide group and the aminoethyl side chain. The process may involve:

    Acylation: Cyclohexylamine reacts with acetic anhydride to form N-cyclohexylacetamide.

    Alkylation: The N-cyclohexylacetamide is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base to introduce the aminoethyl group.

    Methylation: Finally, the amino group is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkoxides or thiolates in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Chloro and cyano substituents (e.g., ISRIB-A13/14) improve yields and stability compared to unmodified analogs .
  • Nanoparticle-assisted synthesis (e.g., Fe/NaBH4) enhances efficiency for complex derivatives like the dibromophenyl compound .
  • The discontinuation of N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide may reflect synthetic or scalability challenges .

Pharmacological Analogs and Activity

While the target compound lacks reported bioactivity data, structurally related acetamides demonstrate diverse pharmacological profiles:

Compound Name Pharmacological Activity Key Findings Reference
N-[4-(Piperazinylsulfonyl)phenyl]acetamide Analgesic activity Superior to paracetamol in pain models
5i (Benzofuran-acetamide derivative) Anticonvulsant activity Relative potency of 0.74 vs. phenytoin in seizure models
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Protein interaction studies Crystal structure reveals hydrogen bonding; potential for solubility issues

Key Observations :

  • Piperazinyl and sulfonamide groups (e.g., compound 35 ) enhance analgesic efficacy.
  • Benzofuran-acetamide hybrids (e.g., 5i) show promise as anticonvulsants, though substituent choice critically impacts potency .
  • Chlorophenoxy groups (e.g., ISRIB-A14) may improve target engagement but increase toxicity risks .

Physicochemical and Toxicological Profiles

Comparative data on solubility, stability, and toxicity:

Compound Name LogP Hydrogen Bonding Toxicity Notes Reference
This compound Not reported Likely high No thorough toxicological investigation
2-Chloro-N-(4-ethylcyclohexyl)acetamide 2.8 1 donor, 1 acceptor Computed properties suggest moderate safety
N-[4-(Acetylamino)cyclohexyl]acetamide Not reported High (cis/trans isomers) Canonicalized structure; no activity data

Key Observations :

  • Chloro-substituted analogs (e.g., 2-chloro-N-(4-ethylcyclohexyl)acetamide) exhibit favorable LogP values (~2.8), balancing lipophilicity and solubility .
  • The target compound’s tertiary amine and acetamide groups likely confer high hydrogen-bonding capacity, impacting bioavailability .

Biological Activity

N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure

The compound features a cyclohexyl group substituted with an aminoethyl chain and an acetamide moiety. Its structural formula can be represented as follows:

\text{N 4 2 Amino ethyl methyl amino cyclohexyl}-acetamide}

1. Anticholinergic Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticholinergic properties. For instance, compounds with similar structures were evaluated for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating strong potential for treating conditions like Alzheimer's disease .

2. Antioxidant Activity

Research has shown that modifications to the cyclohexyl moiety can enhance antioxidant activity. A study assessing various derivatives found that specific substitutions led to improved inhibition of lipid peroxidation, with effective concentrations (EC50) reported as low as 0.565 mM for certain compounds .

3. Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, derivatives tested against various cancer cell lines (HepG2, HCT116, MCF-7) exhibited IC50 values ranging from 5.1 to 22.08 µM. Notably, some compounds showed superior activity compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • AChE Inhibition : The compound's ability to inhibit AChE suggests it could enhance cholinergic transmission by preventing the breakdown of acetylcholine.
  • Antioxidant Mechanisms : Its structural features may facilitate interactions with free radicals, thereby reducing oxidative stress.
  • Cellular Interaction : Studies indicate that the compound may interact with specific cellular receptors or enzymes involved in cancer proliferation pathways.

Case Study 1: Anticholinergic Properties

In a comparative study involving several acetamide derivatives, this compound was found to have a comparable AChE inhibitory effect to donepezil, a well-known treatment for Alzheimer's disease. The docking studies highlighted key interactions between the ligand and active site residues, reinforcing its potential therapeutic application .

Case Study 2: Antioxidant Evaluation

A series of synthesized derivatives were evaluated for their antioxidant capacity using the TBARS assay. The results indicated that certain modifications significantly improved their ability to inhibit lipid peroxidation, establishing a correlation between structure and bioactivity .

Case Study 3: Anticancer Screening

In vitro assays revealed that several compounds based on the acetamide structure displayed promising anticancer activity against various cell lines. The most active compound showed an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting its potential as an alternative treatment option .

Data Summary

Activity TypeAssessed PropertyIC50 Value (µM)Reference
AnticholinergicAChE Inhibition1.2
AntioxidantLipid Peroxidation Inhibition0.565
AnticancerHepG2 Cell Line5.10

Q & A

Q. How can hydrogen-bonding interactions in the solid state be leveraged for cocrystal engineering?

  • Methodological Answer : Co-crystallize the compound with pharmaceutically acceptable coformers (e.g., succinic acid). In N-(4-chloro-2-nitrophenyl)acetamide, intermolecular C–H⋯O interactions guided cocrystal design, improving solubility by 3-fold . Powder X-ray diffraction (PXRD) and DSC confirm cocrystal formation versus physical mixtures .

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